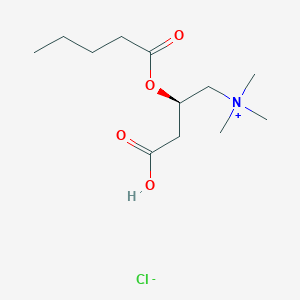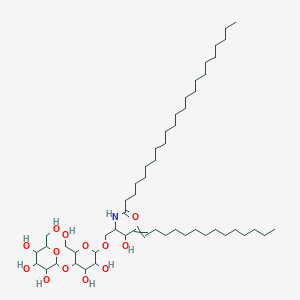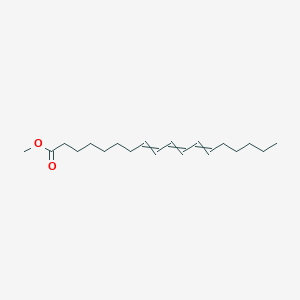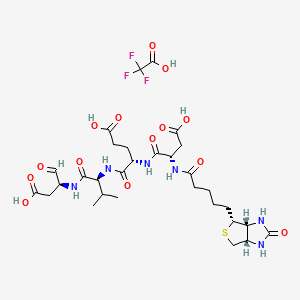
Valeryl-L-carnitineChloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeryl-L-carnitine chloride is a short-chain acylcarnitine and a derivative of L-carnitine. It is known for its role in the transport of fatty acids into the mitochondria for β-oxidation, which is crucial for energy production in cells. This compound is particularly significant in metabolic studies and has applications in various fields including biochemistry and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Valeryl-L-carnitine chloride can be synthesized through the esterification of L-carnitine with valeryl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reactants: L-carnitine and valeryl chloride.
Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Procedure: L-carnitine is dissolved in the solvent, and valeryl chloride is added dropwise with stirring. Pyridine is added to neutralize the hydrochloric acid formed.
Purification: The product is purified by recrystallization or chromatography
Industrial Production Methods: Industrial production of valeryl-L-carnitine chloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the reactants.
Continuous Stirring: Ensures uniform reaction conditions.
Purification: Industrial purification methods such as distillation and large-scale chromatography are employed to obtain high-purity products
Analyse Des Réactions Chimiques
Types of Reactions: Valeryl-L-carnitine chloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted carnitine derivatives
Applications De Recherche Scientifique
Valeryl-L-carnitine chloride has a wide range of applications in scientific research:
Biochemistry: Used to study fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential in treating metabolic disorders and enhancing energy production.
Pharmacology: Used as a standard in mass spectrometry for the quantification of carnitine derivatives.
Radiation Biology: Studied for its role in mitigating radiation-induced damage in biological systems .
Mécanisme D'action
Valeryl-L-carnitine chloride facilitates the transport of fatty acids into the mitochondria by forming acyl-carnitine intermediates. This process is essential for the β-oxidation of fatty acids, leading to the production of acetyl-CoA, which enters the citric acid cycle to generate ATP. The compound interacts with carnitine acyltransferase enzymes, which are crucial for its function .
Comparaison Avec Des Composés Similaires
Acetyl-L-carnitine: Another acylcarnitine with a shorter acyl chain.
Propionyl-L-carnitine: Contains a three-carbon acyl group.
Butyryl-L-carnitine: Contains a four-carbon acyl group
Comparison:
Chain Length: Valeryl-L-carnitine chloride has a five-carbon acyl chain, making it longer than acetyl and propionyl derivatives but shorter than longer-chain acylcarnitines.
Functionality: While all these compounds facilitate fatty acid transport, the length of the acyl chain can influence their specific roles and efficiency in metabolic processes.
Applications: Valeryl-L-carnitine chloride is particularly useful in studies involving medium-chain fatty acid metabolism, whereas acetyl-L-carnitine is often used for its neuroprotective properties
Propriétés
IUPAC Name |
[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFPVMRTHIMPLJ-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B10796888.png)
![3-[6-(3-Chlorophenyl)hexanoyl]-1,3-oxazolidin-2-one](/img/structure/B10796897.png)
![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B10796907.png)
![4-[8-[(2-cyclopropyl-5-ethoxy-4-methylphenyl)methyl]-2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]benzoic acid](/img/structure/B10796911.png)

![(R)-3-[2,4-dioxo-1-(1,4,6-trimethyl-1H-indol-3-ylmethyl)-1,4-dihydro-2H-pyrido[3,2-d]pyrimidin-3-yl]-pentanoic acid](/img/structure/B10796930.png)

![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10796940.png)






